AZD2423 vs. INCB3284 vs. BMS-813160 vs. RS-504393: CCR2 Potency Comparison (IC50)
AZD2423 demonstrates superior in vitro potency for human CCR2 compared to orthosteric antagonists and dual antagonists. In the standard CCR2 Ca²⁺ flux assay, AZD2423 achieves an IC50 of 1.2 nM, compared to INCB3284 (IC50 = 3.7 nM), BMS-813160 (IC50 = 6.2 nM), and RS-504393 (IC50 = 89 nM). In the MCP-1-induced calcium mobilization and chemotaxis assay in THP-1 cells, AZD2423 yields an IC50 of 4 nM, whereas INCB3344 exhibits IC50 values of 3.8 nM (human) and 7.8 nM (mouse) in chemotaxis antagonism [1][2]. This potency profile is complemented by AZD2423's non-competitive NAM mechanism, which confers insurmountable antagonism distinct from the competitive reversible binding of orthosteric antagonists [3].
| Evidence Dimension | Human CCR2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | AZD2423: IC50 = 1.2 nM (Ca²⁺ flux); IC50 = 4 nM (THP-1 chemotaxis) |
| Comparator Or Baseline | INCB3284: IC50 = 3.7 nM; BMS-813160: IC50 = 6.2 nM; RS-504393: IC50 = 89 nM; INCB3344: IC50 = 3.8 nM (hCCR2 chemotaxis) |
| Quantified Difference | AZD2423 is 3.1-fold more potent than INCB3284, 5.2-fold more potent than BMS-813160, and 74-fold more potent than RS-504393 in Ca²⁺ flux assays |
| Conditions | Human CCR2 recombinant or endogenous receptor; Ca²⁺ flux or MCP-1-induced chemotaxis; cell-based assays |
Why This Matters
Higher potency enables lower compound concentrations in in vitro assays, reducing solvent interference and off-target effects at screening-relevant doses.
- [1] InvivoChem. AZD2423 (CAS 1229603-37-5) Product Datasheet. AZD2423 inhibited CCR2 Ca2+ flux with an IC50 of 1.2 nM. Inhibits MCP-1 induced calcium mobilization and chemotaxis of THP-1 cell line with an IC50 of 4 nM. View Source
- [2] Probes & Drugs Portal. RS 504393 (PD012895). IC50 values are 89 nM and >100 μM for inhibition of human recombinant CCR2 and CCR1 receptors respectively. View Source
- [3] IUPHAR/BPS Guide to Immunopharmacology. AZD2423 Ligand Page. AZD2423 is a non-competitive negative allosteric modulator of the chemokine receptor CCR2. View Source
